5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid
CAS No.: 1261904-11-3
Cat. No.: VC11769686
Molecular Formula: C12H8FNO4
Molecular Weight: 249.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261904-11-3 |
|---|---|
| Molecular Formula | C12H8FNO4 |
| Molecular Weight | 249.19 g/mol |
| IUPAC Name | 5-(3-fluoro-4-hydroxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H8FNO4/c13-9-3-6(1-2-10(9)15)8-5-14-11(16)4-7(8)12(17)18/h1-5,15H,(H,14,16)(H,17,18) |
| Standard InChI Key | XBQFSLGTIJHTII-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)F)O |
| Canonical SMILES | C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)F)O |
Introduction
Chemical Identity and Structural Features
5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid belongs to the class of hydroxyisonicotinic acids, distinguished by a pyridine core with hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 2 and 4, respectively. The phenyl ring at position 5 is substituted with fluorine and hydroxyl groups at the meta and para positions. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 5-(3-fluoro-4-hydroxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
| SMILES | C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)F)O |
| InChIKey | XBQFSLGTIJHTII-UHFFFAOYSA-N |
| PubChem CID | 53222904 |
The planar structure, facilitated by conjugated π-systems, suggests potential for intermolecular interactions such as hydrogen bonding and π-stacking, which are critical for biological activity .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often involving:
-
Aryl Coupling: Introduction of the 3-fluoro-4-hydroxyphenyl group to the pyridine ring. Patent literature describes the use of dialkyl oxalate and arylmethyl ketone precursors in metal alkoxide media to form intermediates like alkyl aroylpyruvate .
-
Cyclization and Functionalization: Reaction with cyanoacetamide in the presence of a secondary amine yields a cyano-substituted pyridone, which undergoes chlorination and dehalogenation to introduce the hydroxyl and carboxylic acid groups .
-
Purification: Column chromatography (e.g., hexane:ethyl acetate gradients) is employed to isolate the final product .
A related synthesis for 3-chloro-5-fluoro-4-hydroxybenzaldehyde (CAS: 870704-13-5) involved trifluoroacetic acid (TFA) and hexamethylenetetramine (HMTA) at 60°C under inert atmosphere, achieving a 40% yield . While this method targets a benzaldehyde derivative, analogous conditions may apply to the hydroxylation and fluorination steps in the target compound’s synthesis.
Spectroscopic Characterization
-
NMR: -NMR of analogous compounds reveals aromatic protons between δ 7.7–6.1 ppm and hydroxyl protons as broad singlets .
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 249.19.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol); low in hexane |
| pKa | Estimated ~2.5 (carboxylic acid), ~9.5 (phenolic -OH) |
| Stability | Stable under inert atmospheres; sensitive to prolonged light exposure |
The carboxylic acid and phenolic hydroxyl groups confer pH-dependent solubility, with improved dissolution in alkaline conditions. The fluorine atom enhances lipid permeability, potentially aiding cellular uptake .
Analytical Methods
| Technique | Application |
|---|---|
| HPLC | Purity assessment (>95% by C18 reverse-phase) |
| UV-Vis Spectroscopy | λ ~270 nm (aromatic π→π*) |
| FT-IR | Peaks at 1680 cm (C=O), 3300 cm (-OH) |
Future Perspectives
-
Mechanistic Studies: Elucidate COX-1/COX-2 selectivity and in vivo efficacy.
-
Derivatization: Explore ester/prodrug formulations to enhance bioavailability.
-
Therapeutic Expansion: Test hypotheses in models of neurodegeneration or cancer, leveraging fluorinated aromatics’ blood-brain barrier permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume